molecular formula C7H10ClN3 B3287964 4-Chloro-2-isopropylpyrimidin-5-amine CAS No. 849353-37-3

4-Chloro-2-isopropylpyrimidin-5-amine

Cat. No. B3287964
CAS RN: 849353-37-3
M. Wt: 171.63 g/mol
InChI Key: VFWORFIDKXCOMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Chloro-2-isopropylpyrimidin-5-amine” is a chemical compound with the molecular formula C7H10ClN3 and a molecular weight of 171.63 . It is used in various chemical reactions and has been the subject of several research studies .


Synthesis Analysis

The synthesis of pyrimidines, including “this compound”, involves various methods. One of the common methods involves the reaction between easily available chalcones and benzamidine hydrochloride . The reaction proceeds in an [3 + 3] annulation–oxidation order .


Chemical Reactions Analysis

Chemical reactions involving “this compound” can be complex, involving a network of numerous molecular interactions . Understanding these reactions requires a detailed analysis of the reaction pathways and the intermediates involved .

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Chloro-2-isopropylpyrimidin-5-amine in lab experiments is its high purity and efficiency of synthesis. This compound is also a stable compound that can be stored for long periods of time without degradation. However, one of the limitations of using this compound in lab experiments is its high cost, which may limit its use in certain research fields.

Future Directions

There are several future directions for the research on 4-Chloro-2-isopropylpyrimidin-5-amine. One direction is to further study its potential use as an anti-cancer agent and anti-inflammatory agent. Another direction is to study its potential use as a herbicide and pesticide in agriculture. Additionally, further research can be done to explore its potential use as a precursor for the synthesis of various materials and as a catalyst in chemical reactions.

Scientific Research Applications

4-Chloro-2-isopropylpyrimidin-5-amine has been extensively studied for its potential applications in various fields of scientific research. In the field of pharmaceuticals, this compound has been studied for its potential use as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent due to its ability to reduce inflammation in the body.
In the field of agriculture, this compound has been studied for its potential use as a herbicide due to its ability to inhibit the growth of weeds. This compound has also been studied for its potential use as a pesticide due to its ability to kill insects.
In the field of material science, this compound has been studied for its potential use as a precursor for the synthesis of various materials such as polymers and coatings. This compound has also been studied for its potential use as a catalyst in various chemical reactions.

Safety and Hazards

The safety and hazards associated with “4-Chloro-2-isopropylpyrimidin-5-amine” would depend on various factors, including its physical and chemical properties, how it is handled, and the specific context in which it is used .

properties

IUPAC Name

4-chloro-2-propan-2-ylpyrimidin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c1-4(2)7-10-3-5(9)6(8)11-7/h3-4H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWORFIDKXCOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C(=N1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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